molecular formula C6H7NO B1253116 Carbapenem

Carbapenem

Cat. No. B1253116
M. Wt: 109.13 g/mol
InChI Key: YZBQHRLRFGPBSL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbapenem is an organic heterobicyclic compound that consists of (5R)-1-azabicyclo[3.2.0]hept-2-ene bearing a 7-keto substituent. The parent of the class of carbapenems.

Scientific Research Applications

1. Treatment of Multidrug and Extensively Drug-Resistant Tuberculosis Carbapenems like ertapenem, imipenem, and meropenem are used for treating multidrug-resistant (MDR) and extensively drug-resistant tuberculosis (XDR-TB). Studies show that treatment success rates were higher than 57% in five studies, with culture conversion rates between 60% and 94.8% (Sotgiu et al., 2016).

2. Use in Critically Ill Patients In critically ill patients, carbapenems are frequently used for suspected sepsis in patients known or presumed to be carriers of extended-spectrum β-lactamases (ESBL). They remain the drug of choice for severe infections caused by ESBL-producing bacteria (Patrier & Timsit, 2019).

3. Antibiogram and Genetic Characterization Carbapenem-resistant Gram-negative pathogens in healthcare-associated infections have been studied for their antimicrobial resistance profiles, carbapenemase, and metallo-β-lactamase production, and molecular characterization. This research is vital for the accurate identification of these pathogens to guide treatment and control measures (Makharita et al., 2020).

4. Treating Bloodstream Infections Carbapenems are used for managing bloodstream infections caused by ESBL-producing Enterobacteriaceae. The study suggests that β-lactam/β-lactamase inhibitors might be effective alternatives for initial therapy in such cases (Muhammed et al., 2017).

5. Understanding Bacterial Resistance to Carbapenems Research on carbapenem resistance, including mechanisms of resistance, detection, and treatment options, has been conducted to address this emerging public health threat, especially in the context of Enterobacteriaceae (Elshamy & Aboshanab, 2020).

6. Interaction with Lipid Bilayers The interaction of carbapenems with phospholipid bilayers has been studied using molecular dynamics simulations and X-ray diffraction. This research helps understand how carbapenems interact with bacterial membranes, impacting their clinical efficacy (Khondker et al., 2018).

7. Co-transfer of Resistance Genes The co-transfer of resistance to carbapenems and other antibiotics by mobile plasmids in bacteria like Escherichia coli has been reported. This research is crucial for understanding the spread of resistance in bacterial populations (Sun et al., 2016).

8. Carbapenem Susceptibility Breakpoints Studies on carbapenem susceptibility breakpoints have been conducted to improve clinical outcomes and understand the pharmacokinetics and pharmacodynamics underlying these breakpoints (O’Donnell et al., 2016).

9. Carbapenem Resistance in Acinetobacter baumannii Research on carbapenem resistance in Acinetobacter baumannii has been conducted, focusing on its virulence factors, environmental persistence, and resistance mechanisms. This is crucial for developing novel treatments and control strategies (Nguyen & Joshi, 2021).

10. Recent Updates of Carbapenem Antibiotics Recent developments in carbapenem antibiotics, including their discovery, development, resistance studies, and clinical investigations, have been reviewed to provide updated insights into these critical antimicrobial agents (El-Gamal et al., 2017).

properties

Product Name

Carbapenem

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(5R)-1-azabicyclo[3.2.0]hept-2-en-7-one

InChI

InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1

InChI Key

YZBQHRLRFGPBSL-RXMQYKEDSA-N

Isomeric SMILES

C1C=CN2[C@H]1CC2=O

Canonical SMILES

C1C=CN2C1CC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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